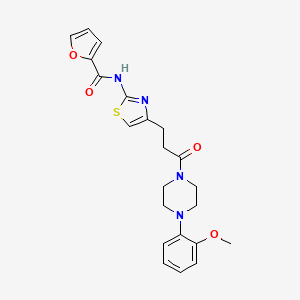

N-(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Description

N-(4-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a synthetic small molecule characterized by a thiazole core substituted with a furan-2-carboxamide group and a piperazine moiety bearing a 2-methoxyphenyl substituent. The compound’s structure integrates three pharmacophoric elements:

- Thiazole ring: Imparts metabolic stability and hydrogen-bonding capacity.

- Furan-2-carboxamide: Enhances aromatic interactions and solubility via its polar carboxamide group.

Properties

IUPAC Name |

N-[4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4S/c1-29-18-6-3-2-5-17(18)25-10-12-26(13-11-25)20(27)9-8-16-15-31-22(23-16)24-21(28)19-7-4-14-30-19/h2-7,14-15H,8-13H2,1H3,(H,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXJJLRAYRMNAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide, a complex organic compound, has attracted significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

- Piperazine Ring : Known for its ability to interact with various receptors.

- Thiazole and Furan Moieties : Contribute to the compound's biological activity through diverse interactions with biological targets.

- Methoxyphenyl Group : Enhances lipophilicity, potentially improving bioavailability.

Structural Formula

Interaction with Receptors

Research indicates that this compound acts primarily as an antagonist for specific adrenergic receptors, particularly the α1D and α1A subtypes. This interaction is linked to the modulation of various physiological processes, including:

- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells through mitochondrial depolarization and subsequent activation of caspases .

- Inhibition of Tumor Growth : In vivo studies demonstrated a significant reduction in tumor volume in xenograft models, suggesting its potential as an anticancer agent .

Biochemical Pathways

The compound influences several key biochemical pathways:

- Reactive Oxygen Species (ROS) Production : Treatment with the compound leads to increased ROS levels, which are critical mediators in apoptosis .

- Bcl-2 Family Proteins : It modulates the expression of Bcl-2 and Bax proteins, which are pivotal in regulating apoptosis .

Anticancer Activity

The anticancer properties of N-(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide have been evaluated in various cancer models:

- Cell Line Studies : The compound exhibited cytotoxic effects against several cancer cell lines, with IC50 values indicating significant potency .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 25.72 |

| HT29 (Colon Cancer) | 30.15 |

Neuropharmacological Effects

Additionally, this compound has shown promise in neuropharmacology:

- Anxiolytic Effects : Preliminary studies suggest potential anxiolytic properties through modulation of serotonergic pathways, although further research is needed to confirm these effects.

Study 1: In Vivo Antitumor Activity

In a study involving human colon adenocarcinoma xenografts, administration of the compound resulted in a 58% reduction in tumor growth compared to control groups. This was attributed to its ability to induce apoptosis selectively in tumor cells without affecting normal tissues significantly .

Study 2: Mechanistic Insights

Another study focused on the mechanistic aspects of apoptosis induced by the compound. It was found that treatment led to mitochondrial dysfunction characterized by loss of membrane potential and release of cytochrome c into the cytosol, ultimately activating caspase pathways .

Comparison with Similar Compounds

Research Findings and Gaps

Physical and Spectral Data

- Melting Points : Urea derivatives () exhibit melting points of 188–207°C, correlating with crystalline stability. The target’s melting point is unreported.

- Mass Spectrometry : ESI-MS data for urea compounds (e.g., 1f at 667.9 m/z) reflect molecular weights influenced by substituents. The target’s molecular weight can be estimated at ~500–550 Da based on structural similarity.

- NMR Profiles : details 1H-NMR shifts for urea analogues (e.g., aromatic protons at δ 6.8–8.2 ppm), which would differ for the target due to its furan and thiazole protons.

Pharmacological Considerations

- Receptor Binding: The 2-methoxyphenyl-piperazine group in the target may confer affinity for serotonin (5-HT1A/2A) or dopamine receptors, analogous to arylpiperazine drugs.

- Solubility and Bioavailability : The furan carboxamide’s polar group may enhance aqueous solubility over urea-based analogues, though this requires experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.